Cas no 585-38-6 (Benzenesulfonic acid,3-hydroxy-)

Benzenesulfonic acid, 3-hydroxy-, is a sulfonated aromatic compound characterized by the presence of both a sulfonic acid (–SO₃H) and a hydroxyl (–OH) group at the meta position on the benzene ring. This structure imparts strong acidity and polarity, making it useful as an intermediate in organic synthesis, particularly for producing dyes, pharmaceuticals, and surfactants. The hydroxyl group enhances its solubility in polar solvents and allows for further functionalization. Its dual functionality enables applications in catalysis and as a building block for more complex molecules. The compound is typically handled with care due to its corrosive nature and reactivity under certain conditions.
Benzenesulfonic acid,3-hydroxy- structure
585-38-6 structure
Product Name:Benzenesulfonic acid,3-hydroxy-
CAS No:585-38-6
MF:C6H6O4S
MW:174.174440860748
CID:367871
PubChem ID:11451
Update Time:2025-06-23

Benzenesulfonic acid,3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,3-hydroxy-
    • 3-HYDROXYBENZENESULPHONIC ACID
    • m-Hydroxybenzenesulfonic acid
    • m-hydroxybenzenesulphonic acid
    • 1-Phenol-3-sulfonic acid
    • 3-hydroxybenzenesulfonic acid
    • 3-hydroxy-benzenesulfonic acid
    • 3-hydroxybenzenr sulfonic acid
    • acide m-hydroxybenzenesulfonique
    • m-Phenolsulfonic acid
    • phenol-3-sulfonic acid
    • phenol-3-sulphonic acid
    • CHEBI:71047
    • 3-phenolsulfonic acid
    • SCHEMBL487038
    • BB 0262322
    • EINECS 209-555-5
    • NS00033950
    • Benzenesulfonic acid, 3-hydroxy-
    • 3-hydroxybenzene sulfonic acid
    • MFCD08059552
    • Phenol-m-sulfosaure
    • YJU1H9LTR7
    • NSC 508884
    • 585-38-6
    • Benzenesulfonic acid, m-hydroxy-
    • DTXSID8060406
    • Q18472695
    • UNII-YJU1H9LTR7
    • NSC508884
    • AKOS016344557
    • ZCLXQTGLKVQKFD-UHFFFAOYSA-N
    • NSC-508884
    • starbld0018356
    • Inchi: 1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10)
    • InChI Key: ZCLXQTGLKVQKFD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)O)(=O)(=O)O

Computed Properties

  • Exact Mass: 173.99868
  • Monoisotopic Mass: 173.99867984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 83Ų

Experimental Properties

  • PSA: 74.6
  • pka: 9.07(at 25℃)

Benzenesulfonic acid,3-hydroxy- Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzenesulfonic acid,3-hydroxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1558864-100g
3-Hydroxybenzenesulfonic acid
585-38-6 98%
100g
¥19719.00 2024-05-07

Additional information on Benzenesulfonic acid,3-hydroxy-

Benzenesulfonic Acid, 3-Hydroxy-: A Comprehensive Overview

Benzenesulfonic acid, 3-hydroxy-, also known by its CAS number CAS No. 585-38-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with both a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H). The hydroxyl group is located at the third position of the benzene ring, giving rise to its systematic name. This positioning plays a crucial role in determining the compound's chemical properties and reactivity.

The sulfonic acid group in benzenesulfonic acid, 3-hydroxy- imparts strong acidic characteristics to the molecule. This makes it a valuable component in various chemical reactions, particularly those requiring acidic conditions. Recent studies have explored the use of this compound as a catalyst in organic synthesis, where its ability to stabilize transition states has been exploited to enhance reaction efficiency. For instance, researchers have demonstrated that benzenesulfonic acid, 3-hydroxy- can facilitate the formation of complex aromatic compounds under mild reaction conditions.

In addition to its catalytic applications, benzenesulfonic acid, 3-hydroxy- has found utility in the pharmaceutical industry. Its hydroxyl group allows for potential hydrogen bonding interactions, which are critical in drug design for improving bioavailability and targeting specific biological pathways. Recent advancements in medicinal chemistry have leveraged this property to develop new drug candidates with improved pharmacokinetic profiles.

The synthesis of benzenesulfonic acid, 3-hydroxy- typically involves multi-step processes that include sulfonation and hydroxylation reactions. These steps require precise control over reaction conditions to ensure high yields and purity. Innovations in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining product quality.

Benzenesulfonic acid, 3-hydroxy- also exhibits interesting physical properties that make it suitable for applications in materials science. Its ability to form stable complexes with metal ions has been explored for use in creating novel materials with tailored electronic properties. For example, recent research has focused on incorporating this compound into polymer matrices to enhance conductivity and thermal stability.

The reactivity of benzenesulfonic acid, 3-hydroxy- is further influenced by its ability to participate in nucleophilic aromatic substitution reactions. This property has been harnessed in the development of advanced materials for energy storage applications, such as lithium-ion batteries and supercapacitors. By modifying the benzene ring with functional groups like -SO₃H and -OH, researchers have been able to create electrode materials with improved charge storage capabilities.

In conclusion, benzenesulfonic acid, 3-hydroxy-, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. From catalysis and drug design to materials science and energy storage applications, this compound offers a wide range of possibilities for innovation. As advancements in synthetic methods and characterization techniques continue to evolve, we can expect even more groundbreaking applications of this remarkable chemical entity.

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